molecular formula C19H15F2N3O3S B2818394 N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899724-51-7

N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2818394
CAS RN: 899724-51-7
M. Wt: 403.4
InChI Key: MFHDKUHPANRHNS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O3S and its molecular weight is 403.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Antiviral Activities : A study on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain, suggesting potential applications in developing anticancer and antiviral agents (Havrylyuk et al., 2013).
  • Antimicrobial Activities : Novel thiazole derivatives synthesized incorporating pyrazole moieties exhibited significant anti-bacterial and anti-fungal activities, indicating their potential use in creating new antimicrobial agents (Saravanan et al., 2010).
  • Anti-inflammatory Activity : Another study reported the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity, highlighting their potential therapeutic applications in treating inflammation (Sunder et al., 2013).

Molecular Conformation and Crystallography

  • Molecular Conformation : Research into the molecular conformations of certain acetamides, including their hydrogen bonding patterns, provides foundational knowledge that could inform the development of compounds with tailored properties for specific scientific applications (Narayana et al., 2016).

Green Synthesis

  • Catalytic Hydrogenation for Green Synthesis : The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide using a novel catalyst developed for hydrogenation processes points to environmentally friendly production methods for similar compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-27-14-5-3-13(4-6-14)24-9-8-22-18(19(24)26)28-11-17(25)23-16-7-2-12(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDKUHPANRHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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